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Compound of Interest

Compound Name: (S)-Dodecyloxirane

Cat. No.: B15225399

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with amine nucleophiles is a fundamental and versatile
transformation in organic synthesis, yielding valuable 3-amino alcohols. These structural motifs
are integral to a wide array of pharmaceuticals, chiral auxiliaries, and biologically active
compounds. (S)-Dodecyloxirane, a chiral long-chain terminal epoxide, serves as a key
building block for the synthesis of complex molecules with defined stereochemistry, such as
sphingolipids and other bioactive lipids.

The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon
atoms of the epoxide ring. For terminal epoxides like (S)-dodecyloxirane, this attack
predominantly occurs at the sterically less hindered terminal carbon (C1), following an SN2
mechanism. This results in the formation of a single major regioisomer, (S)-1-
(alkylamino)dodecan-2-ol, with inversion of configuration at the site of attack. The
regioselectivity can be influenced by the nature of the amine, the reaction conditions, and the
choice of catalyst. Lewis acids are often employed to activate the epoxide ring, enhancing its
reactivity towards nucleophilic attack.

Application Notes

The aminolysis of (S)-dodecyloxirane provides a direct route to chiral f-amino alcohols with a
long alkyl chain. These products are valuable intermediates in drug development, particularly
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for the synthesis of:

« Sphingolipid Analogs: The sphingolipid backbone is crucial for cellular signaling and
membrane structure. Modified sphingolipids with varying N-alkyl chains are synthesized to
study their biological functions and to develop potential therapeutics for metabolic and
inflammatory diseases.

e Enzyme Inhibitors: The long hydrophobic dodecyl chain can facilitate binding to the active
sites of certain enzymes, making the resulting 3-amino alcohols and their derivatives
potential inhibitors for various biological targets.

o Chiral Ligands and Auxiliaries: The chiral 1,2-amino alcohol moiety can be incorporated into
ligands for asymmetric catalysis, leveraging the stereochemistry of the (S)-dodecyloxirane
starting material.

The choice of the amine nucleophile allows for the introduction of diverse functionalities into the
final product, enabling the generation of libraries of compounds for screening in drug discovery
programs. The reaction can be performed under various conditions, including solvent-free
systems, in water, or in organic solvents, offering flexibility in process development and
opportunities for green chemistry approaches.

Data Presentation

The following tables summarize quantitative data for the ring-opening of 1,2-epoxydodecane (a
close analog of (S)-dodecyloxirane) with various amine nucleophiles under different catalytic
conditions.

Table 1: Yttrium(lIl) Chloride Catalyzed Aminolysis of 1,2-Epoxydodecane under Solvent-Free
Conditions
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Entry Amine Nucleophile  Time (h) Yield (%)
1 Aniline 3 92
2 4-Methylaniline 3.5 90
3 4-Methoxyaniline 4 88
4 Benzylamine 2.5 95
5 Piperidine 2 96

Reactions carried out at room temperature with 1 mol% YCls. Data adapted from studies on
analogous epoxides.

Table 2: Silica-Bonded S-Sulfonic Acid (SBSSA) Catalyzed Aminolysis of 1,2-Epoxydodecane
under Solvent-Free Conditions[1]

Regioisomer

Amine ] ) ]
Entry . Time (h) Yield (%) Ratio (C1:C2
Nucleophile
attack)
1 Aniline 15 94 Major: C1
2 4-Chloroaniline 2 92 Major: C1
3 Benzylamine 1 96 Major: C1
4 Piperidine 0.5 98 Major: C1
5 Morpholine 0.75 97 Major: C1

Reactions carried out at room temperature with SBSSA as the catalyst. The nucleophilic attack
predominantly occurs at the terminal carbon (C1).[1]

Experimental Protocols

Protocol 1: Yttrium(lll) Chloride Catalyzed Solvent-Free Ring-Opening of (S)-Dodecyloxirane
with Benzylamine
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This protocol describes a simple and efficient method for the synthesis of (S)-1-
(benzylamino)dodecan-2-ol.

Materials:

¢ (S)-Dodecyloxirane (1.0 mmol, 184.3 mg)

e Benzylamine (1.0 mmol, 107.2 mg, 109 L)

e Yttrium(lIl) chloride (YCIs) (0.01 mmol, 1.95 mg)
e Round-bottom flask (10 mL)

e Magnetic stirrer

« Silica gel for column chromatography

o Ethyl acetate and hexane (for chromatography)
Procedure:

e To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-dodecyloxirane
(2.0 mmol) and benzylamine (1.0 mmol).

e Add yttrium(lll) chloride (1 mol%).
« Stir the reaction mixture at room temperature.
o Monitor the progress of the reaction by thin-layer chromatography (TLC).

o Upon completion of the reaction (typically 2.5 hours), purify the crude product directly by
column chromatography on silica gel using a mixture of ethyl acetate and hexane as the
eluent to afford the pure (S)-1-(benzylamino)dodecan-2-ol.

Protocol 2: Silica-Bonded S-Sulfonic Acid (SBSSA) Catalyzed Solvent-Free Ring-Opening of
(S)-Dodecyloxirane with Aniline[1]
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This protocol utilizes a recyclable solid acid catalyst for the synthesis of (S)-1-
(phenylamino)dodecan-2-ol.

Materials:

¢ (S)-Dodecyloxirane (1.0 mmol, 184.3 mg)

e Aniline (1.0 mmol, 93.1 mg, 91 uL)
 Silica-bonded S-sulfonic acid (SBSSA) (100 mg, 3.4 mol%)[1]
e Round-bottom flask (10 mL)

e Magnetic stirrer

e Dichloromethane (CH2Cl2)

e Anhydrous sodium sulfate (Na2S0a4)

» Rotary evaporator

« Silica gel for column chromatography

o Ethyl acetate and hexane (for chromatography)

Procedure:

In a 10 mL round-bottom flask, add (S)-dodecyloxirane (1.0 mmol) and aniline (1.0 mmol).

[1]
e Add the SBSSA catalyst (100 mg).[1]

» Stir the mixture magnetically at room temperature for the appropriate time (typically 1.5
hours).[1]

e Monitor the reaction by TLC.[1]

o After completion, dilute the reaction mixture with dichloromethane (10 mL) and filter to
remove the catalyst.[1]
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e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure using a rotary evaporator.[1]

» Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane
eluent) to yield pure (S)-1-(phenylamino)dodecan-2-ol.[1]
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Caption: General workflow for the ring-opening of (S)-dodecyloxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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